molecular formula C8H9NO3 B1296496 4,5-Dimethyl-2-nitrophenol CAS No. 18087-10-0

4,5-Dimethyl-2-nitrophenol

Cat. No. B1296496
CAS RN: 18087-10-0
M. Wt: 167.16 g/mol
InChI Key: KGDIYDUZVHFMHQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound appears as a pale-yellow to yellow-brown to brown solid .


Synthesis Analysis

The synthesis of 4,5-Dimethyl-2-nitrophenol can be achieved through various methods. One of the common methods includes the nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid .


Molecular Structure Analysis

The InChI code for 4,5-Dimethyl-2-nitrophenol is 1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 . The InChI key is DSWZKAODNLLINU-UHFFFAOYSA-N .


Chemical Reactions Analysis

4,5-Dimethyl-2-nitrophenol can undergo various chemical reactions. For instance, it can be used in the catalytic reduction of 4-nitrophenol . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .


Physical And Chemical Properties Analysis

4,5-Dimethyl-2-nitrophenol is stored at room temperature . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure

4,5-Dimethyl-2-nitrophenol has been synthesized through direct nitration, achieving a maximum yield of 30.3% under specific conditions. Its UV-Vis spectra and crystal structure have been characterized, providing insights into its physical and chemical properties (Xi, 2008).

Involvement in Cytochrome P450 Processes

This compound plays a role in the O-hydroxylation of p-nitrophenol, a process primarily catalyzed by cytochrome P450 2E1 in humans and animals. The involvement of other cytochromes like P450 3A in this process has been studied, indicating a broader role in metabolic pathways (Zerilli et al., 1997).

Effects on Methanogenic Systems

Research has shown that nitrophenols, including 4,5-Dimethyl-2-nitrophenol, have varying degrees of toxicity on methanogenic systems used in waste treatment. Their presence can significantly affect the efficiency of these systems, which is crucial for environmental management (Haghighi Podeh et al., 1995).

Biodegradation in Industrial Effluents

Studies have focused on the biodegradation of phenolic compounds like 4,5-Dimethyl-2-nitrophenol in industrial effluents. Understanding the kinetics and processes involved in their degradation is vital for treating wastewater from various industrial sources (Tomei & Annesini, 2008).

Chemotaxis and Biodegradation by Microorganisms

Specific microorganisms, like Ralstonia sp., have been identified that can utilize 4,5-Dimethyl-2-nitrophenol as a carbon and energy source. Their role in the environmental decontamination and bioremediation of this compound highlights its relevance in ecological studies (Bhushan et al., 2000).

Impact on Wastewater Treatment Bacteria

The impact of phenolic compounds, including 4,5-Dimethyl-2-nitrophenol, on bacteria in petroleum refinery wastewater has been assessed. Their influence on enzymatic activities in these bacteria is critical for understanding the treatment and detoxification of industrial wastewater (Nweke & Okpokwasili, 2010).

Mutation Studies

Studies on the mutagenic effect of this compound on somatic cells in mice have been conducted, contributing to the understanding of its potential risks in biological systems (Nehéz et al., 1985).

Electrochemical Studies

Electrochemical studies have been performed on 4,5-Dimethyl-2-nitrophenol, providing valuable information for chemical analysis and potential applications in sensors and other electronic devices (Forryan & Compton, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,5-dimethyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDIYDUZVHFMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325115
Record name 4,5-dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-nitrophenol

CAS RN

18087-10-0
Record name 18087-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3,4-dimethylphenol(12.1 g, 0.1 mol), trifluoroacetic acid(250 ml) was added, and in water bath sodium nitrite(12.4 g, 0.18 mol) was added slowly. The resulting mixture was stirred at room temperature for 14 hours and concentrated under the reduced pressure to remove trifluoroacetic acid, followed by addition of water(150 ml), extracted with ether and purified by column chromatography to obtain the titled compound.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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